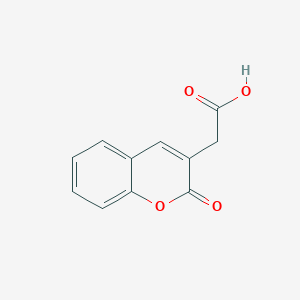

(2-Oxo-2H-chromen-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJIXDKRFQBKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339151 | |

| Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20862-58-2 | |

| Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Oxo-2H-chromen-3-yl)acetic acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Coumarin Scaffold

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a privileged scaffold in medicinal chemistry and materials science. These bicyclic lactones are widely distributed in nature and exhibit a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties. The substituent at the 3-position of the coumarin ring plays a crucial role in modulating its bioactivity. (2-Oxo-2H-chromen-3-yl)acetic acid, a derivative with an acetic acid moiety at this key position, presents a unique combination of a rigid heterocyclic core and a flexible acidic side chain, making it a compelling subject for further investigation in drug discovery and as a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structural features, a detailed synthetic protocol, and known biological activities.

Chemical Structure and Physicochemical Properties

This compound, also known as 2-(2-oxochromen-3-yl)acetic acid, is a crystalline solid.[1] Its core structure consists of a fused benzene and α-pyrone ring, forming the characteristic coumarin framework. An acetic acid group is attached to the C3 position of the pyrone ring.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-oxochromen-3-yl)acetic acid | [2] |

| CAS Number | 20862-58-2 | [2] |

| Molecular Formula | C₁₁H₈O₄ | [2] |

| Molecular Weight | 204.18 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 150 °C | [1][3] |

| Boiling Point (Predicted) | 440.4 ± 33.0 °C | [1][3] |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)CC(=O)O |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the coumarin ring, typically in the range of 7.0-8.0 ppm. A singlet for the vinylic proton at the C4 position would also be anticipated. The methylene protons of the acetic acid side chain would likely appear as a singlet further upfield. The carboxylic acid proton would exhibit a broad singlet at a downfield chemical shift, often above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbons. The carbonyl carbons of the lactone and the carboxylic acid would be the most downfield, typically above 160 ppm. The aromatic and vinylic carbons would resonate in the 110-150 ppm region, while the methylene carbon of the acetic acid group would be found further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactone and the carboxylic acid, typically in the region of 1650-1750 cm⁻¹. A broad O-H stretching band for the carboxylic acid would also be prominent, usually centered around 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (204.18 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group and cleavage of the acetic acid side chain.

Synthesis of this compound

A common and effective method for the synthesis of coumarin-3-acetic acid derivatives is the Knoevenagel condensation of a salicylaldehyde with a suitable active methylene compound, followed by hydrolysis. This approach provides a straightforward route to the desired product.[5]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of similar coumarin derivatives.[5]

Step 1: Knoevenagel Condensation to form Ethyl (2-Oxo-2H-chromen-3-yl)acetate

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or a few drops of glacial acetic acid. The choice of catalyst can influence reaction time and yield.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. In this case, the enolate of diethyl malonate, formed in the presence of a base, attacks the aldehyde group of salicylaldehyde. This is followed by an intramolecular transesterification (lactonization) to form the stable coumarin ring.

Step 2: Hydrolysis to this compound

-

Reagents and Setup: Dissolve the purified ethyl (2-oxo-2H-chromen-3-yl)acetate from Step 1 in a suitable solvent, such as a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid) to the solution.

-

Reaction: Heat the mixture to reflux until the hydrolysis is complete, as monitored by TLC.

-

Workup and Isolation: After cooling the reaction mixture, acidify it with a strong acid (if base hydrolysis was performed) to a pH of approximately 2. This will precipitate the carboxylic acid product. The solid can then be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Rationale: The ester group of the intermediate is hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acidification of the reaction mixture after basic hydrolysis is necessary to protonate the carboxylate salt and precipitate the final product.

Biological Activity

This compound has demonstrated notable antibacterial activity. Studies have shown its efficacy against Staphylococcus aureus and other bacteria. The proposed mechanism of action involves the reaction of the coumarin derivative with lysine residues in the bacterial cell wall, leading to the inhibition of bacterial growth. This compound has been reported to be active against both Gram-positive and Gram-negative bacteria.

Conclusion

This compound is a molecule of significant interest due to its accessible synthesis and promising biological activities. The coumarin scaffold provides a rigid and tunable platform for the development of new therapeutic agents. The synthetic route via Knoevenagel condensation is a reliable method for its preparation, allowing for the generation of various analogs for structure-activity relationship studies. Further research into its pharmacological properties and potential applications is warranted and will undoubtedly contribute to the expanding field of medicinal chemistry.

References

- 1. 2-(2-OXO-2H-CHROMEN-3-YL)ACETIC ACID CAS#: 20862-58-2 [m.chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chembk.com [chembk.com]

- 4. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Interpretation of Coumarin-3-Acetic Acid

Preamble: The Analytical Imperative for Coumarin-3-Acetic Acid

Coumarin-3-acetic acid stands as a significant scaffold in medicinal chemistry and materials science. As a derivative of coumarin, a privileged pharmacophore, its utility in the development of novel therapeutics, fluorescent probes, and advanced materials is well-established. The precise elucidation of its molecular structure is paramount, serving as the bedrock for understanding its function, reactivity, and potential applications. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's architecture.

This guide is structured not as a rigid protocol but as a narrative of analytical discovery. We will journey through the primary spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to build a cohesive and validated structural understanding of coumarin-3-acetic acid. The logic behind each step is explained, reflecting a field-proven approach to structural elucidation for researchers, scientists, and drug development professionals.

The Molecular Blueprint: Structure and Initial Considerations

Before delving into the data, we must visualize our target. Coumarin-3-acetic acid (C₁₁H₈O₄) consists of a bicyclic coumarin core (a benzopyran-2-one system) substituted at the 3-position with a carboxymethyl group (-CH₂COOH). This structure presents several key features for spectroscopic interrogation: an aromatic ring, an α,β-unsaturated lactone, a methylene group, and a carboxylic acid. Our analytical strategy is to systematically confirm the presence and connectivity of these functional groups.

Caption: Figure 1. Molecular Structure of Coumarin-3-Acetic Acid with Atom Numbering for NMR Assignments.

Infrared (IR) Spectroscopy: Mapping Functional Groups

2.1. The Causality Behind the Experiment

IR spectroscopy is our first pass, a rapid and effective method to confirm the presence of key functional groups. We are specifically looking for evidence of the two carbonyls (lactone and carboxylic acid) and the hydroxyl group, which are the most prominent features of our target molecule. By comparing the acquired spectrum to known values for similar structures, such as coumarin-3-carboxylic acid, we can build confidence in the compound's identity.[1][2]

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, solid sample (approx. 1-2 mg) of the synthesized coumarin-3-acetic acid directly onto the ATR crystal.

-

Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Collect the sample spectrum over a range of 4000–400 cm⁻¹, typically co-adding 16 or 32 scans to achieve a high signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software.

2.3. Data Interpretation

The IR spectrum provides a distinct vibrational fingerprint. The key is to assign the observed absorption bands to the specific functional groups within coumarin-3-acetic acid.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Rationale and Expected Observation |

| 3300–2500 | O-H stretch (broad) | Carboxylic Acid | The hydrogen-bonded hydroxyl group of the carboxylic acid is expected to produce a very broad and strong absorption band in this region. |

| ~1740–1710 | C=O stretch | α,β-Unsaturated Lactone | The lactone carbonyl, being part of a conjugated system, will appear as a very strong, sharp peak. Its position is characteristic of six-membered ring lactones. |

| ~1710–1680 | C=O stretch | Carboxylic Acid | The carbonyl of the carboxylic acid dimer is also expected to be a very strong, sharp peak, often slightly lower in frequency than the lactone carbonyl. |

| ~1610, ~1570, ~1450 | C=C stretch | Aromatic Ring | Multiple sharp, medium-intensity bands corresponding to the stretching vibrations within the benzene ring of the coumarin core. |

| ~1420 | C-H bend | Methylene (-CH₂-) | A scissoring vibration for the methylene group adjacent to the carbonyls. |

| ~1250–1100 | C-O stretch | Lactone and Carboxylic Acid | Strong bands associated with the C-O single bond stretching of both the ester (lactone) and the carboxylic acid functional groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining Connectivity

3.1. The Logic of NMR Analysis

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. ¹H NMR will confirm the number and environment of all protons, while ¹³C NMR will do the same for the carbon atoms. For coumarin-3-acetic acid, we expect to see signals for the four aromatic protons, the vinylic proton (H4), the methylene protons, and the acidic proton. The chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the coumarin ring.

Caption: Figure 2. A logical workflow for the comprehensive spectroscopic analysis of a synthesized compound.

3.2. Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of coumarin-3-acetic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves carboxylic acids and allows for the observation of the acidic proton.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

3.3. Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

The following data is synthesized based on known spectra of closely related coumarin-3-carboxylic acid derivatives and fundamental NMR principles.[3][4]

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Atom (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| H4 | ~8.10 | s | 1H | Vinylic proton at C4, appears as a singlet downfield due to deshielding from the adjacent lactone carbonyl and aromatic system. |

| H5 | ~7.75 | dd | 1H | Aromatic proton ortho to the ring fusion, coupled to H6. |

| H7 | ~7.65 | ddd | 1H | Aromatic proton coupled to H6 and H8. |

| H6, H8 | ~7.40 | m | 2H | Aromatic protons, likely overlapping in a multiplet. |

| H9 (-CH₂-) | ~3.60 | s | 2H | Methylene protons adjacent to two deshielding groups (aromatic ring and carbonyl), appearing as a sharp singlet. |

| -COOH | ~12.5 | br s | 1H | Carboxylic acid proton, highly deshielded and broad due to hydrogen bonding and exchange. Its presence is a key confirmation. |

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Atom (Fig. 1) | Predicted δ (ppm) | Assignment Rationale |

| C10 (-COOH) | ~171.0 | Carboxylic acid carbonyl carbon, highly deshielded. |

| C2 (Lactone C=O) | ~160.5 | Lactone carbonyl carbon, part of a conjugated system. |

| C8a | ~153.5 | Quaternary aromatic carbon attached to oxygen. |

| C4 | ~145.0 | Vinylic methine carbon, downfield due to conjugation. |

| C7 | ~133.0 | Aromatic methine carbon. |

| C5 | ~129.5 | Aromatic methine carbon. |

| C4a | ~128.0 | Quaternary aromatic carbon at the ring fusion. |

| C3 | ~125.0 | Vinylic quaternary carbon, substituted with the acetic acid group. |

| C6 | ~124.5 | Aromatic methine carbon. |

| C8 | ~118.5 | Aromatic methine carbon. |

| C9 (-CH₂-) | ~35.0 | Methylene carbon, shielded relative to the sp² carbons. |

Mass Spectrometry (MS): The Final Verification

4.1. The Role of Mass Spectrometry

MS provides two critical pieces of information: the precise molecular weight and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₁H₈O₄), providing the highest level of confidence in the compound's identity. The fragmentation pattern, observed in the MS/MS spectrum, offers corroborating evidence of the structure's key components.

4.2. Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquisition (Negative Ion Mode): ESI in negative ion mode is ideal for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion. Acquire a full scan spectrum.

-

Molecular Formula Confirmation: The measured mass of the [M-H]⁻ ion should match the theoretical mass for C₁₁H₇O₄⁻ within a narrow tolerance (e.g., < 5 ppm).

-

Fragmentation (MS/MS): Isolate the [M-H]⁻ precursor ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.

4.3. Data Interpretation: Predicted Mass and Fragmentation

-

Molecular Weight: 204.0372 g/mol

-

Elemental Formula: C₁₁H₈O₄

-

Predicted HRMS (ESI-):

-

Theoretical [M-H]⁻: 203.0299

-

Expected Observation: A peak at m/z 203.0299 ± 0.0010

-

Predicted Fragmentation Pathways:

The fragmentation of the deprotonated molecule [M-H]⁻ is expected to proceed via characteristic losses of neutral molecules.

Caption: Figure 3. Key predicted fragmentation steps for coumarin-3-acetic acid in negative ion mode mass spectrometry.

-

Loss of CO₂: The most facile fragmentation for a deprotonated carboxylic acid is the loss of carbon dioxide (44 Da), resulting in a major fragment ion at m/z 159.04 . This is a highly diagnostic fragmentation.

-

Loss of CO: Following the initial loss of CO₂, the resulting coumarin-derived anion can undergo further fragmentation typical of the coumarin ring system, such as the loss of carbon monoxide (28 Da) from the lactone ring, yielding a fragment at m/z 131.05 .

The observation of this fragmentation cascade provides powerful, self-validating evidence for the presence of both the carboxylic acid moiety and the coumarin lactone core.

Conclusion: A Synthesized and Validated Structural Portrait

By systematically applying and interpreting the data from IR, NMR, and Mass Spectrometry, we have constructed a comprehensive and validated structural model of coumarin-3-acetic acid. Each technique provides a unique and complementary piece of the puzzle: IR confirms the functional groups, NMR maps their connectivity, and MS verifies the molecular formula and key structural motifs. This integrated analytical approach ensures the highest degree of scientific integrity and provides the authoritative grounding necessary for advancing research and development involving this versatile molecule.

References

An In-depth Technical Guide to the Biological Activity of Coumarin-Based Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coumarins, a class of benzopyrone compounds, are prevalent in nature and form the backbone of many molecules with significant pharmacological properties.[1][2][3] When functionalized with an acetic acid moiety, their biological activity is often enhanced, leading to a diverse range of therapeutic potentials including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[4][5][6][7] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships of coumarin-based acetic acid derivatives, offering insights for the design and development of novel therapeutic agents.

Introduction: The Coumarin Scaffold

The coumarin nucleus, chemically known as 2H-1-benzopyran-2-one, is a versatile scaffold in medicinal chemistry.[3][8] Its planar structure and ability to form various non-covalent interactions allow it to bind to a wide array of biological targets.[9] The addition of an acetic acid group, often at the C-4 position, can significantly modulate the molecule's physicochemical properties and biological activity. This modification can enhance solubility, provide additional binding points for receptor interactions, and influence the overall pharmacokinetic profile of the compound.

Synthetic Strategies

The synthesis of coumarin-based acetic acid derivatives is primarily achieved through established condensation reactions. The choice of synthetic route depends on the desired substitution pattern on the coumarin ring.

2.1. Pechmann Condensation

A widely used method involves the Pechmann condensation of a phenol with a β-keto acid or ester, such as citric acid, in the presence of a condensing agent like concentrated sulfuric acid.[10][11][12] This one-pot reaction is efficient for producing various substituted coumarin-4-acetic acids.

-

Rationale: The strong acid protonates the carbonyl group of the keto acid, facilitating nucleophilic attack by the phenol. Subsequent dehydration and cyclization yield the coumarin ring. The use of citric acid directly introduces the acetic acid moiety at the 4-position.

2.2. Knoevenagel Condensation

The Knoevenagel condensation of salicylaldehydes with active methylene compounds, such as malonic acid derivatives, in the presence of a basic catalyst (e.g., piperidine and acetic acid) is another versatile route.[10][13]

-

Rationale: The base deprotonates the active methylene compound, forming a carbanion that attacks the aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the coumarin ring.

Diagram of a General Synthetic Scheme

Caption: Common synthetic routes to coumarin-based acetic acid derivatives.

Key Biological Activities

3.1. Anticancer Activity

Coumarin-based acetic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[9][14][15] Their mechanisms of action are often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[9][16][17]

-

Mechanism of Action: Apoptosis Induction: Many derivatives trigger the intrinsic apoptotic pathway by modulating the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[9]

-

Cell Cycle Arrest: These compounds can also induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell proliferation.[9][15]

-

Signaling Pathway Inhibition: The PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, is a key target for some coumarin derivatives.[3][16][17] Inhibition of this pathway can suppress tumor growth and survival.

Signaling Pathway of Apoptosis Induction

Caption: Intrinsic apoptosis pathway induced by coumarin derivatives.

Table 1: Cytotoxic Activity of Selected Coumarin-Based Acetic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Hydroxy-4-methylcoumarin-based derivative | Breast (MCF-7) | 5.2 | [14] |

| 6-Nitro-coumarin-based derivative | Colon (HCT-116) | 12.8 | [18] |

| 4-Substituted coumarin derivative | Liver (HepG2) | 3.5-31.9 (nM) | [15] |

3.2. Antimicrobial Activity

Several coumarin-based acetic acid derivatives have demonstrated significant antibacterial and antifungal activity.[1][4][19] They are effective against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

-

Mechanism of Action: The exact mechanisms are still under investigation but are thought to involve disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[20]

-

Structure-Activity Relationship: The presence of electron-withdrawing groups, such as nitro or halo groups, on the coumarin ring often enhances antimicrobial potency.[21][22]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Coumarin-3-acetic acid derivative | S. aureus | 16-32 | [4] |

| Coumarin-3-acetic acid derivative | E. coli | 16-32 | [4] |

| Coumarin derivative | Aspergillus spp. | 16-32 | [21] |

3.3. Antioxidant Activity

The antioxidant properties of coumarin derivatives are attributed to their ability to scavenge free radicals and chelate metal ions.[5][6][23][24] The acetic acid moiety can contribute to this activity by providing an additional site for radical scavenging.

-

Mechanism of Action: These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of hydroxyl groups on the coumarin ring significantly enhances this radical scavenging capacity.[5]

3.4. Enzyme Inhibition

Coumarin-based acetic acid derivatives have been shown to inhibit a variety of enzymes, including carbonic anhydrases, acetylcholinesterase, and monoamine oxidases, which are implicated in various diseases.[18][25][26][27][28]

-

Carbonic Anhydrase Inhibition: Certain derivatives show selective inhibition of bacterial carbonic anhydrases over human isoforms, suggesting their potential as novel antibacterial agents.[27]

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase and butyrylcholinesterase is a key strategy in the management of Alzheimer's disease.[26][28]

-

Monoamine Oxidase Inhibition: Selective inhibition of monoamine oxidase-B (MAO-B) is a therapeutic approach for Parkinson's disease.[25]

Structure-Activity Relationship (SAR) Analysis

The biological activity of coumarin-based acetic acid derivatives is highly dependent on the substitution pattern on the coumarin nucleus.

-

Position of Substituents: Substitutions at the C-6 and C-7 positions often have a significant impact on activity. For instance, halogen substitutions at C-6 can enhance anti-TNF-α activity.[29]

-

Nature of Substituents: Electron-withdrawing groups (e.g., -NO2, halogens) tend to increase antimicrobial and antifungal activity, while electron-donating groups (e.g., -OH, -OCH3) can enhance antioxidant properties.[21][22]

-

The Acetic Acid Moiety: The presence and position of the acetic acid group are crucial. It can act as a key binding element with target proteins and influence the overall polarity and bioavailability of the molecule.

Experimental Protocols & Methodologies

5.1. MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

5.2. DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Sample Preparation: Prepare different concentrations of the coumarin derivatives in methanol.

-

Reaction Mixture: Mix the sample solutions with a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

-

Calculation: Calculate the percentage of radical scavenging activity.

Experimental Workflow for Antimicrobial Screening

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 4. Potential antibacterial activity of coumarin and coumarin-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Antioxidant Activity of New Coumarin Derivatives - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. zenodo.org [zenodo.org]

- 13. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 16. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The antioxidant activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Inhibition of monoamine oxidases by coumarin-3-acyl derivatives: biological activity and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Coumarin Compounds: A Technical Guide for Researchers

Introduction: The Enduring Intrigue of the Coumarin Scaffold

Coumarins, a venerable class of benzopyrone-containing heterocyclic compounds, have long captivated the scientific community with their vast structural diversity and broad spectrum of pharmacological activities.[1] From their initial discovery in the tonka bean to their widespread identification in numerous plants, fungi, and bacteria, these natural products have served as a fertile ground for the development of a myriad of therapeutic agents.[2][3] The inherent versatility of the coumarin scaffold, amenable to synthetic modification, has further propelled its exploration in medicinal chemistry, leading to the generation of derivatives with enhanced potency and selectivity.[1]

This technical guide provides an in-depth exploration of the core underlying mechanisms of action of coumarin compounds. Eschewing a rigid, templated approach, this document is structured to provide a comprehensive and logically flowing narrative for researchers, scientists, and drug development professionals. We will delve into the key molecular pathways modulated by coumarins, supported by detailed experimental protocols and quantitative data to empower your research endeavors.

I. Modulation of Cellular Signaling Pathways: A Hub of Coumarin Activity

Coumarin derivatives exert their profound biological effects by interfacing with a complex network of intracellular signaling pathways that govern cellular processes such as proliferation, survival, inflammation, and apoptosis.

The PI3K/Akt/mTOR Pathway: A Prime Target in Oncology

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[4] Numerous coumarin derivatives have been identified as potent inhibitors of this critical oncogenic cascade.[4][5]

The inhibitory action of coumarins on the PI3K/Akt/mTOR pathway disrupts downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis.[4][5] This is often achieved by reducing the phosphorylation and subsequent activation of Akt, a key nodal protein in the pathway.[1]

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Protein Expression

This protocol outlines the key steps to investigate the effect of coumarin compounds on the phosphorylation status of key proteins within the PI3K/Akt pathway.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Coumarin derivative of interest dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the coumarin derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[6]

Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition by Coumarins

Caption: Coumarins inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth.

The Nrf2/Keap1 Pathway: Orchestrating the Antioxidant Response

The nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is the master regulator of the cellular antioxidant response.[7] Several natural coumarins have been identified as potent activators of Nrf2 signaling.[8][9]

Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and proteasomal degradation.[10] Electrophilic compounds, including certain coumarin derivatives, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10] This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and drives the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[7][10][11]

Experimental Protocol: Nrf2 Nuclear Translocation Assay

This protocol describes a method to assess the ability of coumarin compounds to induce the nuclear translocation of Nrf2.

Materials:

-

Cell line of interest (e.g., HepG2)

-

Coumarin derivative of interest

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

Western blot reagents (as described in the PI3K/Akt protocol)

-

Primary antibody against Nrf2

-

Antibodies against cytoplasmic (e.g., β-actin) and nuclear (e.g., Lamin B1) markers

Procedure:

-

Cell Treatment: Treat cells with the coumarin derivative for a specified time.

-

Cell Fractionation: Separate the nuclear and cytoplasmic fractions using a commercially available kit.

-

Protein Quantification: Determine the protein concentration in both fractions.

-

Western Blot Analysis: Perform Western blotting on both the cytoplasmic and nuclear extracts. Probe the membrane with an anti-Nrf2 antibody. Use β-actin and Lamin B1 as loading controls for the cytoplasmic and nuclear fractions, respectively.

-

Analysis: An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate Nrf2 translocation.[7]

Diagram: Nrf2/Keap1 Signaling Pathway Activation by Coumarins

Caption: Coumarins activate the Nrf2 pathway, enhancing cellular antioxidant defenses.

The NF-κB Pathway: A Key Player in Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[12] Dysregulation of this pathway is implicated in a wide range of inflammatory diseases and cancers. Several coumarin derivatives have demonstrated the ability to inhibit NF-κB activation.[12]

In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Coumarins can interfere with this process at various levels, including inhibiting the degradation of IκB.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Coumarin derivative of interest

-

NF-κB activator (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Cell Plating and Treatment: Seed the transfected cells into a 96-well plate. Pre-treat the cells with the coumarin derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. A decrease in normalized luciferase activity in the presence of the coumarin indicates inhibition of the NF-κB pathway.[3][12][13]

II. Direct Enzyme Inhibition: A Major Mechanism of Action

Many coumarin derivatives exert their biological effects through the direct inhibition of specific enzymes. The nature and position of substituents on the coumarin scaffold play a crucial role in determining their inhibitory potency and selectivity.[14]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Anti-inflammatory Effects

Coumarins are well-documented inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[15] By inhibiting these enzymes, coumarins can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Experimental Protocol: COX-2 Inhibitor Screening Assay

Materials:

-

COX-2 (human) inhibitor screening assay kit (commercially available)

-

Coumarin derivative of interest

-

Microplate reader capable of measuring fluorescence

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit's instructions.

-

Assay Setup: In a 96-well plate, add the reaction buffer, cofactor, probe, and COX-2 enzyme.

-

Inhibitor Addition: Add the coumarin derivative at various concentrations to the designated wells.

-

Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid).

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at the specified excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.[16][17][18]

Carbonic Anhydrase Inhibition: Anticancer and Other Applications

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment. Coumarins have emerged as a novel class of CA inhibitors with a unique mechanism of action. They act as "prodrug inhibitors," where the lactone ring is hydrolyzed by the esterase activity of CA, and the resulting 2-hydroxy-cinnamic acid binds to the enzyme's active site.

Other Enzyme Targets

Coumarins have been shown to inhibit a wide array of other enzymes, including:

-

Kinases: As discussed in the context of the PI3K/Akt pathway.

-

Serine Proteases: Including thrombin, which is relevant to their anticoagulant activity.

-

Dipeptidyl Peptidase-IV (DPP-IV): Implicated in the regulation of glucose metabolism.[19]

Table 1: Inhibitory Activity of Selected Coumarin Derivatives Against Various Enzymes

| Coumarin Derivative | Target Enzyme | IC50 / Ki (nM) | Reference |

| 6-phenylthioureido-coumarin | hCA IX | Ki: 8.8 | [14] |

| 7-(4-thiomethylphenyl)thioureido-coumarin | hCA IX | Ki: 4.0 | [14] |

| 7-(4-thiomethylphenyl)thioureido-coumarin | hCA XII | Ki: 4.6 | [14] |

| 4-chloro-substituted coumarin benzenesulfonamide 20a | hCA IX | Ki: 20.2 | |

| 4-chloro-substituted coumarin benzenesulfonamide 20a | hCA XII | Ki: 6.0 | |

| Coumarin-pyrazole 11 | COX-1 | - | [20] |

| Coumarin-pyrazole 11 | COX-2 | - | [20] |

| Coumarin-thiazole-based naphthalene-2-sulphonamide 17a | hCA I | IC50: 5.63 µM | |

| Coumarin-thiazole-based naphthalene-2-sulphonamide 17a | hCA II | IC50: 8.48 µM | |

| Coumarin-proline sulfonamide 100a | MCF-7 cells | IC50: 1.07 mM | [21] |

| Coumarin derivative 6i | DPP-IV | IC50: 10.98 µM | [19] |

| Coumarin derivative 6j | DPP-IV | IC50: 10.14 µM | [19] |

III. Induction of Apoptosis: A Key Anticancer Mechanism

A fundamental mechanism by which many coumarin derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Caspase Activation

Caspases are a family of proteases that execute the apoptotic program. Coumarins can trigger the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and the dismantling of the cell.[22][23]

Experimental Protocol: Caspase-3 Activity Assay (Fluorometric)

Materials:

-

Apoptotic cell lysate

-

Caspase-3 fluorometric assay kit (containing Ac-DEVD-AMC substrate)

-

Fluorometer

Procedure:

-

Induce Apoptosis: Treat cells with the coumarin derivative to induce apoptosis.

-

Cell Lysis: Prepare cell lysates according to the kit protocol.

-

Assay Reaction: Add the reaction buffer and the fluorogenic substrate (Ac-DEVD-AMC) to the cell lysates.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Fluorescence Measurement: Read the samples in a fluorometer at the appropriate excitation and emission wavelengths.

-

Analysis: The amount of fluorescence generated is proportional to the caspase-3 activity in the sample.[2][24][25]

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins plays a critical role in regulating the intrinsic pathway of apoptosis. Coumarins can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, thereby shifting the balance towards cell death.

Experimental Protocol: Quantitative Analysis of Apoptosis by Annexin V-FITC Staining

This flow cytometry-based assay is a standard method for detecting early and late apoptosis.

Materials:

-

Annexin V-FITC apoptosis detection kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the coumarin derivative.

-

Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

IV. Inhibition of Angiogenesis: Cutting Off the Tumor's Blood Supply

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Coumarin derivatives have been shown to possess anti-angiogenic properties, thereby inhibiting the tumor's ability to acquire nutrients and oxygen.[29]

Experimental Protocol: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane matrix (e.g., Matrigel)

-

Coumarin derivative of interest

-

Microscope

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify.

-

Cell Seeding: Seed HUVECs onto the matrix-coated wells in the presence of various concentrations of the coumarin derivative.

-

Incubation: Incubate the plate for several hours to allow for tube formation.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of angiogenesis can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.[30][31][32][33][34]

Diagram: Angiogenesis Inhibition Workflow

Caption: Workflow for assessing the anti-angiogenic effects of coumarins.

V. Anticoagulant Activity: The Classic Mechanism

The anticoagulant properties of certain coumarin derivatives, most notably warfarin, are perhaps their most well-known biological effect. This activity is primarily mediated through the inhibition of Vitamin K epoxide reductase, an enzyme essential for the synthesis of several clotting factors.[26]

Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time is a widely used clinical test to assess the extrinsic pathway of coagulation and to monitor oral anticoagulant therapy.

Materials:

-

Citrated plasma

-

Thromboplastin-calcium chloride reagent

-

Water bath (37°C)

-

Stopwatch

Procedure:

-

Plasma Preparation: Collect blood in a tube containing sodium citrate and centrifuge to obtain plasma.

-

Incubation: Warm the plasma and the thromboplastin-calcium chloride reagent separately in a 37°C water bath.

-

Clotting Initiation: Add the warmed thromboplastin-calcium chloride reagent to the plasma and simultaneously start a stopwatch.

-

Clot Detection: Tilt the tube and observe for the formation of a fibrin clot. Stop the stopwatch as soon as the clot is detected.

-

Result: The time taken for the clot to form is the prothrombin time. An increased PT in the presence of a coumarin derivative indicates anticoagulant activity.[2][24][35]

VI. Antimicrobial and Antioxidant Properties

In addition to the aforementioned mechanisms, coumarin compounds also exhibit significant antimicrobial and antioxidant activities.

Antimicrobial Activity

Coumarin derivatives have demonstrated activity against a broad spectrum of microorganisms, including bacteria and fungi.[20] The exact mechanisms are varied but can involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Microorganism of interest

-

Appropriate culture medium

-

Coumarin derivative of interest

-

96-well microtiter plates

-

Incubator

Procedure:

-

Serial Dilutions: Prepare serial dilutions of the coumarin derivative in the culture medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plate under appropriate conditions for the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the coumarin derivative in which no visible growth of the microorganism is observed.[4][20][32][36]

Antioxidant Activity

Many coumarins possess potent antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method for evaluating the antioxidant capacity of compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

-

Coumarin derivative of interest

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Mix the coumarin derivative at various concentrations with a DPPH solution.

-

Incubation: Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm).

-

Analysis: A decrease in absorbance indicates the scavenging of the DPPH radical by the coumarin. The percentage of scavenging activity can be calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.[1][25][31]

VII. Conclusion and Future Perspectives

The coumarin scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable diversity of biological activities through a multitude of underlying mechanisms. This guide has provided a comprehensive overview of these mechanisms, supported by detailed experimental protocols to facilitate further research.

The future of coumarin research lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of the structure-activity relationships governing their interactions with specific molecular targets will be crucial for the development of the next generation of coumarin-based therapeutics. The integration of computational modeling with experimental validation will undoubtedly accelerate this process, unlocking the full therapeutic potential of this fascinating class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Akt Kinase Activity Assay Kit (ab139436) | Abcam [abcam.com]

- 18. benchchem.com [benchchem.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. sigmaaldrich.cn [sigmaaldrich.cn]

- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. documents.thermofisher.com [documents.thermofisher.com]

- 33. cellbiolabs.com [cellbiolabs.com]

- 34. promocell.com [promocell.com]

- 35. researchgate.net [researchgate.net]

- 36. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Coumarin-3-Acetic Acids: Pathways, Mechanisms, and Protocols

Introduction: The Significance of Coumarin-3-Acetic Acids in Modern Drug Discovery

Coumarin-3-acetic acids represent a privileged scaffold in medicinal chemistry and drug development. As derivatives of coumarin, a naturally occurring benzopyrone, these compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, antibacterial, and anticancer properties.[1][2][3] The presence of the acetic acid moiety at the 3-position of the coumarin ring often enhances their biological efficacy and modulates their pharmacokinetic profiles, making them attractive candidates for therapeutic agent development.[2] This guide provides an in-depth review of the core synthetic pathways for coumarin-3-acetic acids, offering researchers and drug development professionals a comprehensive understanding of the mechanisms, experimental protocols, and critical parameters involved in their preparation.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of the coumarin-3-acetic acid framework is primarily achieved through a few classical and highly adaptable organic reactions. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability. This guide will focus on the most prominent and field-proven methodologies: the Knoevenagel Condensation, the Perkin Reaction, and the Reformatsky Reaction.

The Knoevenagel Condensation Route: A Versatile and Widely Employed Method

The Knoevenagel condensation is arguably the most versatile and commonly used method for the synthesis of 3-substituted coumarins, which are direct precursors to coumarin-3-acetic acids.[4][5] The reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[4][5]

The selection of the active methylene compound is critical as it determines the substituent at the 3-position. For the synthesis of coumarin-3-acetic acid precursors, derivatives of malonic acid, such as diethyl malonate or Meldrum's acid, are frequently employed.[5][6] The choice of a weak base, typically piperidine or a tertiary amine, is crucial to facilitate the deprotonation of the active methylene compound without promoting unwanted side reactions with the salicylaldehyde.[4][5] The subsequent intramolecular cyclization (lactonization) is often spontaneous or can be promoted by heat or acidic workup.

The synthesis of a coumarin-3-carboxylate ester via the Knoevenagel condensation proceeds through a two-stage mechanism:

-

Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate) to form a stabilized enolate.[4]

-

Nucleophilic Addition: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde to form an aldol-type addition product.

-

Dehydration and Cyclization: The intermediate undergoes dehydration to form an unsaturated diester, followed by an intramolecular trans-esterification (lactonization) to yield the coumarin-3-carboxylate ester. Subsequent hydrolysis of the ester group affords the coumarin-3-carboxylic acid, which can be further processed to the target coumarin-3-acetic acid.

Caption: Mechanism of Coumarin-3-carboxylic Acid Synthesis via Knoevenagel Condensation.

This protocol describes the synthesis of a key precursor to coumarin-3-acetic acid.

-

Reaction Setup: To a 25 mL round-bottom flask, add salicylaldehyde (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), and absolute ethanol (5 mL).

-

Catalyst Addition: Add piperidine (0.1 mL) and one drop of glacial acetic acid to the mixture.

-

Reflux: Add a boiling stone, attach a reflux condenser, and heat the mixture under reflux for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Add cold water (10 mL) to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash with a cold 50:50 ethanol/water solution, and dry.

-

Hydrolysis: The resulting ethyl 2-oxo-2H-chromene-3-carboxylate can then be hydrolyzed to coumarin-3-carboxylic acid using a strong base like potassium hydroxide, followed by acidification.[5]

| Starting Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Salicylaldehyde | Diethyl Malonate | Piperidine/Acetic Acid | Ethanol | Reflux, 1-2h | Good | [5] |

| Salicylaldehyde | Diethyl Malonate | Piperidine | Solvent-free | Microwave, a few minutes | High | [1][7] |

| Substituted Salicylaldehydes | Meldrum's Acid | Sodium Azide or K₂CO₃ | Water | Room Temperature | 73-99% | [6] |

| o-Vanillin | Dimethyl Malonate | Lithium Sulfate | Solvent-free | Ultrasound | 96-97% | [1] |

The Perkin Reaction: A Classic Route to Coumarins

The Perkin reaction, first reported by William Henry Perkin in 1868, is a classical method for the synthesis of α,β-unsaturated aromatic acids and can be adapted for the synthesis of coumarins.[8][9][10] It involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride in the presence of a weak base, typically the sodium or potassium salt of the carboxylic acid.[8][11]

For the synthesis of coumarins, salicylaldehyde is reacted with acetic anhydride in the presence of sodium acetate.[5][12] The acetic anhydride serves as both the source of the enolate and the acetylating agent for the intermediate. The sodium acetate acts as the weak base to generate the enolate from acetic anhydride. The reaction is typically carried out at elevated temperatures.

The mechanism of coumarin formation via the Perkin reaction is believed to involve an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate.[8]

-

Formation of O-acetyl salicylaldehyde: Salicylaldehyde reacts with acetic anhydride to form O-acetyl salicylaldehyde.

-

Enolate Formation: Acetic anhydride, in the presence of a base (like sodium acetate), forms an enolate.

-

Intramolecular Aldol Condensation: The enolate attacks the aldehyde carbonyl of the O-acetyl salicylaldehyde in an intramolecular fashion.

-

Dehydration and Lactonization: The resulting intermediate undergoes dehydration and subsequent lactonization to form the coumarin ring.

References

- 1. benchchem.com [benchchem.com]

- 2. Potential antibacterial activity of coumarin and coumarin-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 8. sciforum.net [sciforum.net]

- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Perkin Reaction: Definition & Mechanism - Video | Study.com [study.com]

- 12. US3631067A - Preparation of coumarin - Google Patents [patents.google.com]

Foreword: From Natural Scaffolds to High-Performance Fluorophores

An In-depth Technical Guide to the Photophysical Characteristics of Substituted Coumarin Molecules

Coumarins represent a fascinating class of heterocyclic compounds, first isolated from the Tonka bean in 1820.[1] Their core structure, a fusion of a benzene and α-pyrone ring, is deceptively simple.[1] In their unsubstituted form, coumarins exhibit weak to negligible fluorescence.[2] However, the strategic placement of substituent groups transforms this unassuming scaffold into a powerhouse of photophysical performance. This tunability is the cornerstone of their widespread application as laser dyes, fluorescent probes, and chemosensors in fields ranging from materials science to cellular biology.[2][3][4]

This guide is designed for researchers, scientists, and drug development professionals who seek to understand and harness the unique photophysical properties of substituted coumarins. We will move beyond a simple cataloging of properties to explore the underlying mechanisms—the causality—that dictates how molecular architecture governs light absorption and emission. By understanding these principles, one can rationally select or design coumarin derivatives for specific, high-performance applications.

The Engine of Coumarin Fluorescence: Intramolecular Charge Transfer (ICT)

The remarkable fluorescence of most functionalized coumarins is driven by an intramolecular charge transfer (ICT) process.[2][5] In a typical "push-pull" system, the coumarin scaffold is functionalized with an electron-donating group (EDG) and an electron-withdrawing group (EWG).

-

Electron-Donating Groups (EDGs): Commonly placed at the C7 position, groups like amino (-NH₂), substituted amino (-NR₂), or hydroxyl (-OH) "push" electron density into the π-conjugated system upon excitation.[2][6]

-

Electron-Withdrawing Groups (EWGs): Often found at the C3 or C4 positions, groups such as cyano (-CN), formyl (-CHO), or carboxyl (-COOH) "pull" electron density from the ring system.[2][3]

Upon absorption of a photon, the molecule transitions from the ground state (S₀) to an excited singlet state (S₁). In this excited state, a significant redistribution of electron density occurs, creating a highly polar state with a large dipole moment where charge has effectively moved from the EDG to the EWG.[5][7] The relaxation from this ICT state back to the ground state is what produces the highly efficient fluorescence characteristic of these molecules.

The nature and position of these substituents directly modulate the energy gap between the ground and excited states, allowing for precise tuning of the absorption and emission wavelengths.[5] For instance, increasing the electron-donating strength of the substituent at the C7 position leads to a bathochromic (red) shift in both the absorption and emission spectra.[2][6]

References

- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Oxo-2H-chromen-3-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (2-oxo-2H-chromen-3-yl)acetic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. The protocol herein details a robust and reliable two-stage synthetic strategy. The initial stage involves the synthesis of a key intermediate, coumarin-3-carboxylic acid, via the Knoevenagel condensation. The second stage outlines the one-carbon homologation of this intermediate to the target acetic acid derivative using the Arndt-Eistert reaction, with a critical focus on modern, safer methodologies. This guide is intended to provide researchers with the necessary details to confidently reproduce this synthesis, understand the underlying chemical principles, and adapt the methodology for the creation of diverse derivative libraries.

Introduction

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties. The substitution pattern on the coumarin ring system plays a crucial role in modulating the biological activity of these compounds. Specifically, derivatives bearing an acetic acid moiety at the 3-position are of significant interest as they can serve as versatile intermediates for further functionalization or as bioactive molecules in their own right. The carboxylic acid group provides a handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of a broad chemical space in drug discovery programs.

The synthesis of the coumarin core is classically achieved through several named reactions, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation.[1] For the specific synthesis of 3-substituted coumarins with a carboxylic acid functionality, the Knoevenagel condensation of a salicylaldehyde with an active methylene compound, such as a malonic ester, is a particularly effective and widely used method.[1]

This application note details a two-step synthetic pathway to this compound. The first step is the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate via a piperidine-catalyzed Knoevenagel condensation of salicylaldehyde and diethyl malonate, followed by saponification to yield coumarin-3-carboxylic acid. The second, more advanced step, involves the Arndt-Eistert homologation to extend the carbon chain by one methylene unit to afford the final product. Recognizing the significant hazards associated with the traditional use of diazomethane in the Arndt-Eistert reaction, this protocol will also discuss and recommend the use of safer, commercially available alternatives.[2][3]

Overall Synthetic Scheme

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Coumarin-3-carboxylic Acid (Intermediate)

This stage involves a two-step process: the Knoevenagel condensation to form the coumarin ester, followed by its hydrolysis to the corresponding carboxylic acid.

Step 1.1: Knoevenagel Condensation for Ethyl 2-oxo-2H-chromene-3-carboxylate

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] In this protocol, the active methylene compound is diethyl malonate, and the carbonyl compound is salicylaldehyde. The reaction is catalyzed by a weak base, typically piperidine.

Mechanism Insight: The piperidine acts as a base to deprotonate the diethyl malonate, forming a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization (transesterification) and dehydration lead to the formation of the coumarin ring system.

Materials and Equipment:

-

Salicylaldehyde

-

Diethyl malonate

-

Absolute ethanol

-

Piperidine

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a 500-mL round-bottom flask, combine salicylaldehyde (0.50 mole, 61 g), diethyl malonate (0.55 mole, 88 g), and 200 mL of absolute ethanol.

-

To this mixture, add 5 mL of piperidine and 0.5 mL of glacial acetic acid.

-

Equip the flask with a reflux condenser and heat the solution to reflux using a heating mantle with constant stirring for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the hot solution to a 1-L Erlenmeyer flask.

-

Rinse the reaction flask with a small amount of hot ethanol and add it to the Erlenmeyer flask.

-

Add hot water to the solution to induce precipitation of the product.

-

Allow the mixture to cool to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the crystalline product by vacuum filtration and wash with a cold ethanol/water mixture.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-oxo-2H-chromene-3-carboxylate.

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |

| Salicylaldehyde | 122.12 | 0.50 | 61 g |

| Diethyl malonate | 160.17 | 0.55 | 88 g (93.5 mL) |

| Piperidine | 85.15 | Catalytic | 5 mL |

| Glacial Acetic Acid | 60.05 | Catalytic | 0.5 mL |

| Absolute Ethanol | 46.07 | Solvent | 200 mL |

Step 1.2: Hydrolysis of Ethyl 2-oxo-2H-chromene-3-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. This saponification reaction is typically high-yielding and proceeds cleanly.

Materials and Equipment:

-

Ethyl 2-oxo-2H-chromene-3-carboxylate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Standard laboratory glassware for reaction, workup, and filtration

Procedure:

-

In a round-bottom flask, dissolve the ethyl 2-oxo-2H-chromene-3-carboxylate (e.g., 0.1 mole, 21.8 g) in ethanol.

-

In a separate beaker, prepare a solution of potassium hydroxide (0.2 mole, 11.2 g) in a minimal amount of water and add it to the ester solution.

-

Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.

-

A precipitate of coumarin-3-carboxylic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Part 2: Synthesis of this compound

This stage involves the one-carbon homologation of coumarin-3-carboxylic acid using the Arndt-Eistert reaction.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a method for converting a carboxylic acid to its next higher homolog.[5][6] The reaction sequence involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with a diazoalkane to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a metal catalyst and a nucleophile (in this case, water) to yield the homologated carboxylic acid.[2]

Safety is Paramount: Traditionally, the Arndt-Eistert reaction utilizes diazomethane, which is a highly toxic and explosive gas.[7][8] Due to these significant safety concerns, the use of diazomethane should be avoided where possible. A safer and more convenient alternative is (trimethylsilyl)diazomethane (TMSCHN₂), which is commercially available as a solution in an organic solvent and is not explosive.[1][3] This protocol will focus on the use of TMSCHN₂.

Caption: Mechanism of the Arndt-Eistert homologation.

Materials and Equipment:

-

Coumarin-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

(Trimethylsilyl)diazomethane (TMSCHN₂) solution (e.g., 2.0 M in hexanes)

-

Silver(I) oxide (Ag₂O) or silver benzoate as a catalyst

-

Anhydrous dioxane or THF

-

Deionized water

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Schlenk flask or similar reaction vessel

-

Standard laboratory glassware for workup and purification

Procedure:

Step 2.1: Formation of the Acid Chloride

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend coumarin-3-carboxylic acid (e.g., 10 mmol, 1.90 g) in anhydrous DCM or THF.

-

Add thionyl chloride (1.2 equivalents, 12 mmol, 0.87 mL) or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-